(3-Aminopropyl)urea hydrochloride
Overview
Description
(3-Aminopropyl)urea hydrochloride is a chemical compound with the molecular formula C4H12ClN3O and a molecular weight of 153.61 g/mol It is primarily used in research and industrial applications due to its unique properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: (3-Aminopropyl)urea hydrochloride can be synthesized through the nucleophilic addition of 3-aminopropylamine to urea, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction typically occurs in an aqueous medium without the need for organic co-solvents .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for high yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions: (3-Aminopropyl)urea hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the amino group.
Condensation Reactions: The compound can form urea derivatives through condensation with isocyanates.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Condensation: Reagents such as isocyanates are used, often in the presence of catalysts or under heating.
Major Products:
Substitution Products: Various substituted ureas and amides.
Condensation Products: N-substituted ureas and related derivatives.
Scientific Research Applications
(3-Aminopropyl)urea hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Aminopropyl)urea hydrochloride involves its ability to form stable covalent bonds with various substrates. This is primarily due to the presence of the amino group, which can participate in nucleophilic attacks on electrophilic centers. The compound can also act as a crosslinking agent, forming stable linkages between different molecules .
Molecular Targets and Pathways:
Nucleophilic Substitution: Targets include carbonyl and phosphate groups.
Crosslinking: Involves the formation of amide bonds with carboxyl groups on proteins and other biomolecules.
Comparison with Similar Compounds
(3-Aminopropyl)triethoxysilane: Another compound with an amino group, used for surface functionalization and as a coupling agent.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride: Used as a coupling agent in peptide synthesis and bioconjugation.
Uniqueness: (3-Aminopropyl)urea hydrochloride is unique due to its specific reactivity and the ability to form stable urea derivatives. Its versatility in various chemical reactions and applications in different scientific fields sets it apart from other similar compounds .
Properties
IUPAC Name |
3-aminopropylurea;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N3O.ClH/c5-2-1-3-7-4(6)8;/h1-3,5H2,(H3,6,7,8);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKXMLSHABYAAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CNC(=O)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1394040-21-1 | |
Record name | (3-aminopropyl)urea hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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